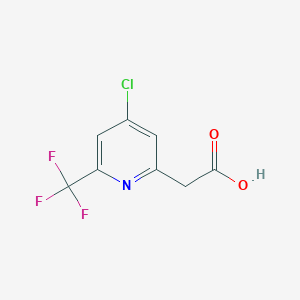
2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole: is a complex organic compound that features a pyrrole ring substituted with a chloro group, a methoxyethyl group, and a dioxaborolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Chloro Group: Chlorination of the pyrrole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the pyrrole nitrogen with 2-methoxyethyl chloride in the presence of a base like sodium hydride.
Incorporation of the Dioxaborolane Moiety: The final step involves the borylation of the pyrrole ring using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the chloro group can yield the corresponding hydrogenated pyrrole derivative.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrogenated pyrrole derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole serves as a versatile building block for the construction of more complex molecules. Its boron-containing moiety makes it useful in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology and Medicine
The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development. Its potential bioactivity could be explored in the context of anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In material science, this compound could be used in the development of novel polymers or as a precursor for the synthesis of boron-containing materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole exerts its effects would depend on its specific application. In the context of Suzuki-Miyaura coupling, the boron moiety participates in the transmetalation step, facilitating the formation of a new carbon-carbon bond. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(2-methoxyethyl)-pyrrole: Lacks the dioxaborolane moiety, making it less versatile in cross-coupling reactions.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole:
2-Chloro-1-(2-methoxyethyl)-5-bromopyrrole: Similar structure but with a bromine atom instead of the dioxaborolane moiety, affecting its reactivity and coupling efficiency.
Uniqueness
The presence of both the chloro group and the dioxaborolane moiety in 2-Chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrole makes it uniquely suited for a variety of synthetic applications, particularly in the formation of complex molecules through cross-coupling reactions. Its structural features also provide opportunities for exploring its potential bioactivity and material properties.
Propriétés
Formule moléculaire |
C13H21BClNO3 |
|---|---|
Poids moléculaire |
285.58 g/mol |
Nom IUPAC |
2-chloro-1-(2-methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole |
InChI |
InChI=1S/C13H21BClNO3/c1-12(2)13(3,4)19-14(18-12)10-6-7-11(15)16(10)8-9-17-5/h6-7H,8-9H2,1-5H3 |
Clé InChI |
COPMZLIQHMKNMT-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2CCOC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


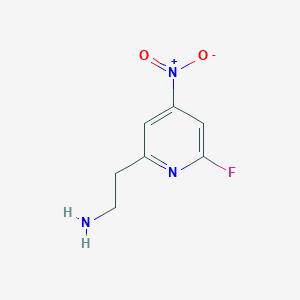





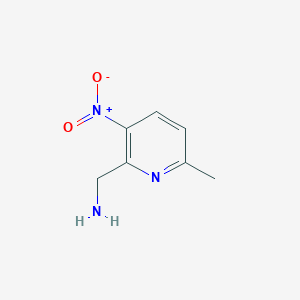
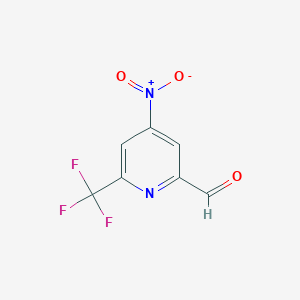
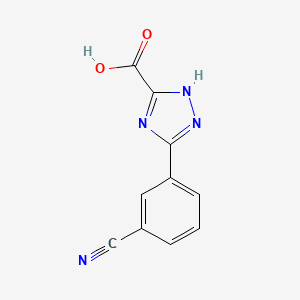
![7-Nitro-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14845974.png)

![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)
